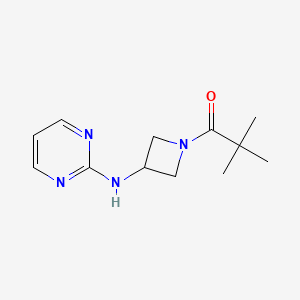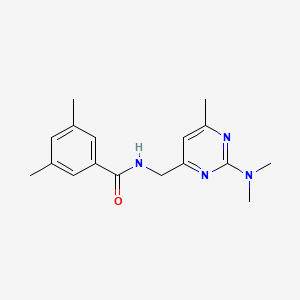
2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” is a chemical compound with the molecular formula C14H13NO2 . It is used in various chemical and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 227.25852 .Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties that can be analyzed. For instance, its melting point, boiling point, and density can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Transformations
The chemical compound 2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone has potential applications in various synthetic pathways and chemical transformations, as evidenced by research into related compounds and reactions. For instance, research on cycloaddition-rearrangement sequences of furan derivatives demonstrates methods for synthesizing hexahydroindolinones, highlighting the versatility of furan and indole derivatives in organic synthesis (Padwa et al., 1999). Further exploration into the functionalization of furan-2-one derivatives indicates the adaptability of these chemical frameworks in creating complex organic structures (Sobenina et al., 2011).
Catalytic Hydrogenation and Ether Synthesis
Research on the catalytic hydrogenation of dihydro-oxazines bearing functionalized methylene groups reveals potential pathways for the transformation of related dihydro compounds into valuable organic products, such as 1,4-amino alcohols and dihydrofurans (Sukhorukov et al., 2008). Similarly, studies on the synthesis of methyl-t-butyl ether from methanol and isobutene using clay catalysts demonstrate the utility of methanol in organic synthesis, potentially applicable to methanone derivatives for generating ethers and other oxygen-containing compounds (Adams et al., 1982).
Methanol as a Reactant in Organic Chemistry
The use of methanol as a clean and efficient H-transfer reactant for carbonyl reduction underscores its role in the selective reduction of aromatic aldehydes and ketones to alcohols, which could be relevant for modifying this compound (Pasini et al., 2014). Additionally, the refined structure of quinoprotein methanol dehydrogenase from Methylobacterium extorquens provides insights into the enzymatic utilization of methanol, potentially guiding biocatalytic approaches for the transformation of methanone derivatives (Ghosh et al., 1995).
Alternative Solvents and Reaction Media
The exploration of 2-Methyltetrahydrofuran (2-MeTHF) as a biomass-derived solvent highlights its application in organic synthesis, including reactions involving organometallics and biotransformations. This suggests the potential for using alternative solvents in reactions involving this compound to enhance reaction efficiency and environmental sustainability (Pace et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPFQDAFJVTRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)
![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)


![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)
